2,3,6-三氯苯甲酸甲酯

描述

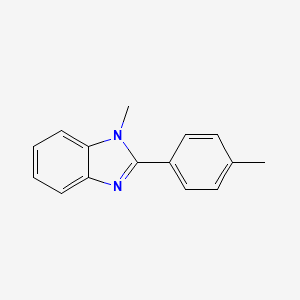

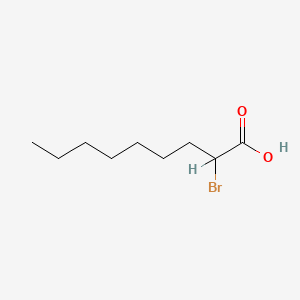

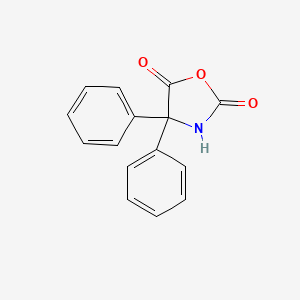

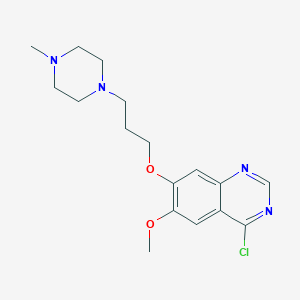

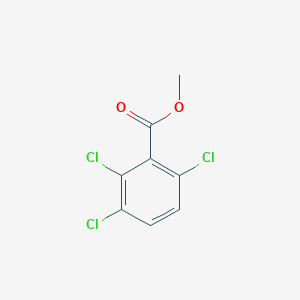

Methyl 2,3,6-trichlorobenzoate is a chemical compound with the molecular formula C8H5Cl3O2 . It is also known by other names such as 2,3,6-Trichlorobenzoic acid methyl ester and Benzoic acid, 2,3,6-trichloro-, methyl ester . The molecular weight of this compound is 239.5 g/mol .

Molecular Structure Analysis

The molecular structure of Methyl 2,3,6-trichlorobenzoate consists of a benzene ring substituted with three chlorine atoms and a methyl ester group . The compound contains a total of 18 bonds, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Physical And Chemical Properties Analysis

Methyl 2,3,6-trichlorobenzoate has several computed properties. It has a XLogP3 of 3.4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 2 rotatable bonds . Its exact mass and monoisotopic mass are both 237.935512 g/mol . The topological polar surface area is 26.3 Ų , and it has a heavy atom count of 13 .科学研究应用

除草剂分析和制剂

- 液-液色谱法:已开发出一种使用液-液分配色谱法测定 MCPA/TBA 除草剂中 2,3,6-三氯苯甲酸的方法。这种方法证明了分析除草剂制剂中氯苯甲酸杂质的精密度 (Gardner & Overton, 1960)。

环境持久性和迁移

- 土壤持久性研究:研究表明,2,3,6-三氯苯甲酸在土壤中持久存在很长时间。在粉质黏性壤土中进行的为期 11 年的研究表明,该化合物具有显着的持久性和不同程度的渗透性,表明其对环境有持久的影响 (Phillips, 1968)。

植物生长和除草剂影响

- 对小麦植物的影响:使用气相色谱法进行的研究探讨了 2,3,6-三氯苯甲酸在小麦植物中的吸收和持久性。在收获时在种子和秸秆中发现了该化合物,表明其在植物系统中的稳定性 (Balayannis, Smith, & Wain, 1965)。

电还原和有机化合物分析

- 电还原研究:已经对氯代甲基苯甲酸酯(包括 2,3,4-三氯苯甲酸甲酯)的电还原进行了研究。这项研究提供了对电还原过程中涉及的区域选择性和反应机理的见解 (Gassmann & Voss, 2008)。

光催化降解

- 2,3,6-TBA 的光催化处理:已经研究了使用水性 TiO(2) 分散体对 2,3,6-三氯苯甲酸进行光催化降解。观察到有机碳完全矿化为 CO(2) 和有机氯转化为氯离子,为环境修复提供了一种潜在方法 (Bianco Prevot & Pramauro, 1999)。

微生物降解和利用

- 污水中微生物种群:对污水微生物分解氯苯甲酸的调查表明,某些氯苯甲酸(包括 2,3,6-三氯苯甲酸)不会被污水菌群降解。这突出了此类化合物生物降解和环境处理中的挑战 (DiGeronimo, Nikaido, & Alexander, 1979)。

微生物培养中的共代谢

- 混合培养物的降解特性:一项关于混合细菌培养物对氯苯甲酸(包括 2,3,6-三氯苯甲酸)的降解能力的研究发现,虽然一些氯苯甲酸被完全氧化,但其他氯苯甲酸(如 2,3,6-三氯苯甲酸)并未经历共代谢转化。这项研究为环境污染物的微生物处理策略提供了信息 (Baggi et al., 2008)。

化学反应和分子研究

- 氯化和水解反应:研究了某些三氯苯甲酸甲酯的氯化和随后的水解反应,提供了对这些化合物的化学性质和潜在转化的见解 (Varaksina et al., 2005)。

除草剂矿化

- 细菌共培养进行矿化:使用厌氧和好氧细菌的共培养来研究 2,3,6-三氯苯甲酸的矿化。该过程取决于氧气输入,突出了该除草剂生物修复的方法 (Gerritse & Gottschal, 1992)。

植物生长调节剂研究

- 结构/活性关系研究:对取代苯甲酸(包括 2,3,6-三氯苯甲酸)的研究揭示了其作为植物生长调节剂的高活性。这项研究有助于理解化学结构和生物活性之间的关系 (Veldstra, 2010)。

土壤中固氮的影响

- 对根瘤菌固氮的影响:一项关于 2,3,6-三氯苯甲酸对根瘤菌固氮影响的研究表明,在不同浓度下有抑制作用,表明对土壤肥力的潜在影响 (Moreno et al., 1988)。

与硫中心亲核试剂的反应性

- 对二氯苯甲酸甲酯的研究:探索了二氯苯甲酸甲酯(包括 2,3,6-三氯苯甲酸甲酯)与硫中心亲核试剂的反应性。结果为开发毒性较低的除草剂提供了见解 (Uranga, Montañez, & Santiago, 2012)。

分子结构和构象研究

- 气体电子衍射分析:对 3-氯苯甲酸甲酯的分子结构和构象的研究提供了对氯苯甲酸(包括 2,3,6-三氯苯甲酸变体)的结构性质的比较视角

作用机制

Target of Action

Methyl 2,3,6-trichlorobenzoate is a complex compound with a molecular formula of C8H5Cl3O2 .

Mode of Action

A study on the electroreduction of chlorinated methyl benzoates, including methyl 2,3,6-trichlorobenzoate, suggests that the rate of dechlorination, which is the main reaction, is dependent on the substitution pattern .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

A study on the electroreduction of chlorinated methyl benzoates, including methyl 2,3,6-trichlorobenzoate, suggests that the main reaction is dechlorination .

生化分析

Biochemical Properties

Methyl 2,3,6-trichlorobenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in the degradation of chlorinated aromatic compounds. For instance, it has been observed that aerobic bacteria such as Burkholderia xenovorans LB400 can degrade polychlorobiphenyls (PCBs) into chlorobenzoates, including Methyl 2,3,6-trichlorobenzoate . This compound can inhibit the growth of these bacteria and induce stress proteins such as molecular chaperones DnaK and HtpG . Additionally, enzymes like BenD and CatA, which are part of the benzoate and catechol catabolic pathways, are induced in response to Methyl 2,3,6-trichlorobenzoate .

Cellular Effects

Methyl 2,3,6-trichlorobenzoate affects various types of cells and cellular processes. In bacterial cells, it has been shown to inhibit growth and induce stress responses . This compound can lead to the accumulation of electron-dense granules in the cytoplasm, which are likely polyphosphates . Furthermore, Methyl 2,3,6-trichlorobenzoate can influence cell signaling pathways and gene expression by inducing enzymes involved in the Krebs cycle, likely as a response to increased cellular energy requirements .

Molecular Mechanism

The molecular mechanism of action of Methyl 2,3,6-trichlorobenzoate involves its interactions with specific enzymes and proteins. It can bind to and inhibit enzymes involved in the degradation of chlorinated aromatic compounds, leading to the accumulation of intermediate metabolites . For example, the induction of molecular chaperones DnaK and HtpG suggests that Methyl 2,3,6-trichlorobenzoate creates a stressful condition for the bacteria, triggering a protective response . Additionally, the induction of enzymes like BenD and CatA indicates that this compound can activate specific catabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2,3,6-trichlorobenzoate can change over time. The stability and degradation of this compound are influenced by various factors, including the presence of specific enzymes and environmental conditions . Long-term exposure to Methyl 2,3,6-trichlorobenzoate can lead to persistent stress responses in bacterial cells, as well as potential changes in cellular function and metabolism . The rate of dechlorination and other side reactions, such as hydrogenation of the benzene ring, can also vary depending on the substitution pattern of the compound .

Dosage Effects in Animal Models

The effects of Methyl 2,3,6-trichlorobenzoate in animal models can vary with different dosages. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . In studies involving chlorinated aromatic compounds, it has been observed that higher doses can induce significant stress responses and inhibit growth in bacterial cells . These findings suggest that there may be a threshold effect, where the impact of Methyl 2,3,6-trichlorobenzoate becomes more pronounced at higher concentrations.

Metabolic Pathways

Methyl 2,3,6-trichlorobenzoate is involved in metabolic pathways related to the degradation of chlorinated aromatic compounds. It can be metabolized by bacteria through pathways that involve the formation of (chloro)catechols, which are further degraded via modified ortho-cleavage pathways . Enzymes such as (chloro)catechol-1,2-dioxygenase and (chloro)catechol-2,3-dioxygenase play a crucial role in these pathways . The presence of Methyl 2,3,6-trichlorobenzoate can affect metabolic flux and the levels of intermediate metabolites in these pathways .

Transport and Distribution

Within cells and tissues, Methyl 2,3,6-trichlorobenzoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments . The transport and distribution of Methyl 2,3,6-trichlorobenzoate are essential for understanding its overall impact on cellular function and metabolism.

Subcellular Localization

The subcellular localization of Methyl 2,3,6-trichlorobenzoate can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of Methyl 2,3,6-trichlorobenzoate within the cell can influence its interactions with enzymes and proteins, as well as its overall biochemical effects .

属性

IUPAC Name |

methyl 2,3,6-trichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWDHDKEHFFNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346248 | |

| Record name | Methyl 2,3,6-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2694-06-6 | |

| Record name | Methyl 2,3,6-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3,6-trichlorobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JM9JLC9LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。